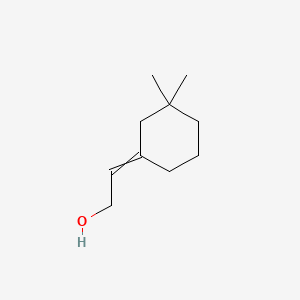
2-(3,3-Dimethylcyclohexylidene)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,3-Dimethylcyclohexylidene)ethanol is an organic compound with the molecular formula C10H18O. It is characterized by a cyclohexylidene ring substituted with two methyl groups and an ethanol moiety. This compound is known for its role in chemical communication among certain insect species, particularly as a pheromone component .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethylcyclohexylidene)ethanol typically involves the reaction of 3,3-dimethylcyclohexanone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic intermediate, which is then hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,3-Dimethylcyclohexylidene)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethanol moiety can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Ethers and esters.
Wissenschaftliche Forschungsanwendungen
2-(3,3-Dimethylcyclohexylidene)ethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(3,3-Dimethylcyclohexylidene)ethanol involves its interaction with specific molecular targets, such as olfactory receptors in insects. The compound binds to these receptors, triggering a cascade of biochemical events that result in behavioral responses, such as attraction or aggregation . The pathways involved in these processes are still under investigation, but they are believed to involve G-protein coupled receptors and secondary messenger systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-2-(3,3-Dimethylcyclohexylidene)ethanol: An isomer with similar chemical properties but different spatial arrangement.
Grandlure I (racemic grandisol): Another pheromone component with a similar cyclohexylidene structure.
Uniqueness
2-(3,3-Dimethylcyclohexylidene)ethanol is unique due to its specific role in insect communication and its distinct chemical structure. Its ability to act as a pheromone makes it valuable for studying chemical ecology and developing pest control strategies .
Eigenschaften
CAS-Nummer |
30346-27-1 |
|---|---|
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
(2E)-2-(3,3-dimethylcyclohexylidene)ethanol |
InChI |
InChI=1S/C10H18O/c1-10(2)6-3-4-9(8-10)5-7-11/h5,11H,3-4,6-8H2,1-2H3/b9-5+ |
InChI-Schlüssel |
SHYLMMBHTKLAJS-WEVVVXLNSA-N |
SMILES |
CC1(CCCC(=CCO)C1)C |
Isomerische SMILES |
CC1(CCC/C(=C\CO)/C1)C |
Kanonische SMILES |
CC1(CCCC(=CCO)C1)C |
Key on ui other cas no. |
26532-23-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















